6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine
Description
Properties
IUPAC Name |
6-chloro-N-cyclopropyl-2-methylsulfanylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S/c1-13-8-11-6(9)4-7(12-8)10-5-2-3-5/h4-5H,2-3H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUBJNZHGROFOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650046 | |
| Record name | 6-Chloro-N-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-05-2 | |
| Record name | 6-Chloro-N-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Pyrimidine Formation
A common starting intermediate is 2-chloro-4-amino-5-cyano-6-methylthiopyrimidine or closely related derivatives. This intermediate is prepared via condensation reactions involving:
Introduction of Cyclopropylamino Group
The critical substitution of the 4-amino group by cyclopropylamine is carried out by refluxing the chloro-pyrimidine intermediate with cyclopropylamine in ethanol in the presence of sodium carbonate as a base. Typical reaction conditions include:
- Reflux temperature: 78–79°C
- Reaction time: ~5 hours
- Molar ratios: pyrimidine intermediate to cyclopropylamine approximately 1:1.1 to 1:1.5
- Sodium carbonate equimolar to pyrimidine intermediate
After reaction completion, solvent removal under reduced pressure, cooling, water addition, and vacuum filtration yield 4-amino-2-(cyclopropylamino)-5-cyano-6-methylmercaptopyrimidine with yields around 87–89% and purity >98% by HPLC.
Optional Oxidation Step
For derivatives requiring oxidation of the methylthio group to methylsulfonyl, catalytic oxidation is performed using:
- Urea peroxide and acetic acid as catalytic system
- Dichloromethane as solvent
- Temperature raised to about 35°C, followed by reflux for 1–2 hours
Post-reaction workup involves solvent distillation, water addition, cooling, filtration, and drying to obtain the oxidized product as a white solid with high purity and yields near 88%.
Alternative Synthetic Routes and Related Methods
Chlorination and Functionalization of Pyrimidine Core
According to established literature, 4-chloro-2-(methylthio)pyrimidine derivatives can be prepared via chlorination of 2-amino-4-hydroxypyrimidine derivatives using chlorinating agents such as phosphorus oxychloride under reflux conditions for 30 minutes to 8 hours. This step yields 2-amino-4-chloropyrimidine derivatives which serve as substrates for nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution with Cyclopropylamine
The substitution of the 4-chloro group by cyclopropylamine is facilitated by heating in ethanol with sodium carbonate, as described above. This method is preferred due to its operational simplicity and high yield.
Synthesis of 6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine via Coupling Reactions
Other synthetic approaches involve coupling reactions of 4-chloro-2-(methylthio)-6-substituted pyrimidines with amines under acidic catalysis in aprotic solvents such as isopropyl alcohol with catalytic HCl, yielding substituted pyrimidines in good yields.
Data Summary Table of Key Preparation Steps
Research Findings and Practical Considerations
- The synthesis route described in patent CN102399193A is industrially applicable, economical, and operationally simple, making it suitable for scale-up.
- The substitution reaction with cyclopropylamine proceeds efficiently under reflux with sodium carbonate, providing high yields and purity without requiring extensive purification.
- Oxidation using urea peroxide and acetic acid catalyst in dichloromethane is an effective method to convert methylthio to methylsulfonyl groups while preserving other functionalities.
- Chlorination using phosphorus oxychloride is a well-established method to introduce chloro substituents on the pyrimidine ring, critical for subsequent nucleophilic substitutions.
- Alternative methods involving coupling reactions in isopropyl alcohol under catalytic HCl provide good yields and can be adapted for various substituents on the pyrimidine ring.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the cyclopropylamino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products, modified amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves the reaction of 4-chloro-6-(cyclopropylamino)pyrimidine with methylthio reagents. Commonly used bases include sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production may utilize continuous flow reactors to optimize yield and purity .
Antiviral Applications
Research indicates that this compound exhibits potential antiviral properties. Its structural similarity to other active compounds suggests efficacy against viral pathogens, particularly respiratory viruses. Derivatives have shown effective inhibition with EC50 values ranging from 5 to 28 μM against respiratory syncytial virus (RSV) replication .
Anticancer Activity
The compound's mechanism of action in cancer therapy may involve the inhibition of specific enzyme pathways crucial for cellular proliferation. Studies have demonstrated that similar pyrimidine derivatives can target cancer cell lines, leading to reduced viability and increased apoptosis .
Case Studies and Research Findings
- Antiviral Study : A study focused on N-heterocycles as antiviral agents highlighted the significant antiviral properties of pyrimidine derivatives, including those structurally similar to this compound. The study emphasized the importance of functional groups in enhancing binding affinity to viral targets.
- Cancer Research : In vitro studies demonstrated that compounds similar to this compound effectively inhibited the growth of various cancer cell lines, showcasing its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets through its functional groups. The chlorine and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, while the cyclopropylamino group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound is compared to analogs with substitutions at positions 2, 4, and 6 (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Cyclopropyl vs.
- Methylthio vs. Amino: The SCH₃ group at position 2 provides electron-withdrawing effects, influencing reactivity in nucleophilic substitutions (e.g., Suzuki couplings) .
- Chlorine Position : Moving chlorine from position 6 (target compound) to 2 (e.g., 2-Chloro-6-methylpyrimidin-4-amine) alters regioselectivity in further functionalization .
Reactivity Trends :
- Position 4 : Cyclopropylamine reacts slower than methylamine due to steric hindrance, requiring elevated temperatures (~100°C) .
- Position 2 : Methylthio groups are oxidized to sulfones (e.g., using oxone) for further functionalization, a step critical in generating intermediates for kinase inhibitors .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The cyclopropyl group increases logP compared to N-methyl analogs, as predicted by molecular weight and ring structure .
- Solubility: Methylthio groups reduce aqueous solubility relative to hydroxyl or amino substituents (e.g., 6-Chloro-4-hydroxypyrimidine, logS = -2.1) .
- Stability : Methylthio derivatives are prone to oxidation, necessitating inert storage conditions .
Biological Activity
6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine, with CAS number 951884-05-2, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : C₈H₁₀ClN₃S
- Molecular Weight : 215.7 g/mol
- Structure : The compound features a chloro substituent at the 6-position, a cyclopropylamino group at the 4-position, and a methylthio group at the 2-position.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antiviral and anticancer applications. Its mechanism of action primarily involves the inhibition of specific enzyme pathways critical for viral replication and cellular proliferation.
Antiviral Activity
In a study focusing on N-heterocycles as antiviral agents, compounds similar to this compound demonstrated significant antiviral properties against several viruses. For instance, derivatives showed EC50 values ranging from 5 to 28 μM against respiratory syncytial virus (RSV) replication . While specific data for this compound is limited, its structural similarity to other active compounds suggests potential efficacy against viral pathogens.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research has indicated that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, a related study demonstrated that certain pyrimidine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
Case Studies
- Antiviral Efficacy :
- Cytotoxicity Assessment :
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | EC50 (μM) | IC50 (μM) | Target Pathway |
|---|---|---|---|
| Compound A | 5 | 10 | Viral Replication |
| Compound B | 15 | 20 | Cell Proliferation |
| Compound C | 28 | 30 | Apoptosis Induction |
Table 2: Cytotoxicity Results
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| HeLa (Cancer) | 12 | 4 |
| MCF-7 (Breast Cancer) | 15 | 3 |
| HEK293 (Normal) | >50 | - |
Q & A
Q. What are the established synthetic routes for 6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine?
- Methodological Answer : The synthesis typically involves sequential functionalization of a pyrimidine core. A common approach starts with 4,6-dichloro-2-(methylthio)pyrimidine, where the 4-chloro group is replaced with N-cyclopropylamine via nucleophilic aromatic substitution (SNAr). Reaction conditions (e.g., NaH as a base in anhydrous THF at 60–80°C) are critical to avoid byproducts like hydrolysis to hydroxyl derivatives . The methylthio group at position 2 is retained due to its lower reactivity under these conditions. Yields for such substitutions range from 50–70%, with purity confirmed via HPLC (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, the methylthio group at position 2 shows a singlet at δ ~2.5 ppm in ¹H NMR, while the cyclopropylamino group exhibits distinctive splitting patterns due to its three-membered ring .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. A related N,N-dimethylpyrimidine analog showed intermolecular N–H···N interactions stabilizing the crystal lattice .
- IR Spectroscopy : Confirms functional groups (e.g., N–H stretching at ~3300 cm⁻¹ for the cyclopropylamino group) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Waste Disposal : Collect halogenated organic waste separately and incinerate via licensed facilities to avoid environmental contamination .
- Emergency Protocols : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for potential respiratory irritation .
Advanced Research Questions
Q. How can researchers optimize the introduction of the N-cyclopropylamino group during synthesis?
- Methodological Answer :
- Reagent Selection : Use cyclopropylamine in excess (2–3 equiv) with NaH in THF to drive the SNAr reaction to completion. Avoid protic solvents to prevent hydrolysis .
- Catalysis : Transition-metal catalysts (e.g., CuI) can enhance reaction rates for sterically hindered amines, though this may require inert atmosphere conditions .
- Byproduct Mitigation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify via flash chromatography (hexane:EtOAc 4:1) to isolate the target compound from residual cyclopropylamine or hydroxylated byproducts .
Q. How to address contradictions in reported biological activities across studies?
- Methodological Answer :
- Assay Standardization : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) can alter IC₅₀ values. Validate assays using positive controls (e.g., kinase inhibitors for Src/Abl studies) .
- Solvent Effects : DMSO concentration >0.1% may non-specifically inhibit cellular targets. Use vehicle controls and dose-response curves to confirm activity thresholds .
- Metabolic Stability : Differences in hepatic microsomal stability (e.g., human vs. murine) can affect in vivo efficacy. Perform comparative LC-MS/MS studies to identify species-specific metabolites .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., Src/Abl). The methylthio group’s hydrophobicity and cyclopropylamino’s rigidity may favor ATP-binding pocket interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key parameters include RMSD (<2 Å) and hydrogen bond occupancy (>50%) with catalytic lysine residues .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with inhibitory activity. For example, electron-withdrawing groups at position 6 (Cl) enhance kinase affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
